3,4-dibromobenzenesulfonyl Chloride
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3,4-dibromobenzenesulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3Br2ClO2S/c7-5-2-1-4(3-6(5)8)12(9,10)11/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBCQAUMKUSTMJD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1S(=O)(=O)Cl)Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3Br2ClO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20374139 | |
| Record name | 3,4-dibromobenzenesulfonyl Chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20374139 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
334.41 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
81903-80-2 | |
| Record name | 3,4-dibromobenzenesulfonyl Chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20374139 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 81903-80-2 | |
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| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Physicochemical Properties of 3,4 Dibromobenzenesulfonyl Chloride
The specific properties of 3,4-Dibromobenzenesulfonyl chloride are detailed below.
| Property | Value |
| CAS Number | 81903-80-2 |
| Molecular Formula | C₆H₃Br₂ClO₂S |
| Molecular Weight | 334.41 g/mol |
| Appearance | Not widely reported |
| Melting Point | Not widely reported |
| Boiling Point | Not widely reported |
Reactivity and Reaction Mechanisms of 3,4 Dibromobenzenesulfonyl Chloride
Nucleophilic Substitution Reactions at the Sulfonyl Center
The reactivity of 3,4-dibromobenzenesulfonyl chloride is primarily characterized by nucleophilic substitution reactions at the electrophilic sulfonyl center. solubilityofthings.com The sulfonyl chloride group (-SO₂Cl) is a strong electrophile, readily attacked by various nucleophiles. This reactivity is fundamental to its application in organic synthesis for the introduction of the 3,4-dibromobenzenesulfonyl group into other molecules.
Reaction with Alcohols and Thiols: Formation of Sulfonate Esters and Thiosulfonates
This compound also reacts with other nucleophiles such as alcohols and thiols.
Reaction with Alcohols: In the presence of a base, alcohols react with this compound to form sulfonate esters. youtube.com This reaction is a common method for converting an alcohol into a good leaving group for subsequent nucleophilic substitution or elimination reactions. libretexts.org The mechanism typically involves the activation of the alcohol by the base, followed by nucleophilic attack on the sulfonyl chloride. youtube.com
General Reaction Scheme with Alcohols: ROH + 3,4-Br₂C₆H₃SO₂Cl → 3,4-Br₂C₆H₃SO₂OR + HCl
Reaction with Thiols: Thiols, being more acidic and often more nucleophilic than their alcohol counterparts, react readily with this compound to form thiosulfonate esters. chemistrysteps.commasterorganicchemistry.com Thiolate anions, formed by deprotonation of thiols, are excellent nucleophiles. masterorganicchemistry.comlibretexts.org
General Reaction Scheme with Thiols: RSH + 3,4-Br₂C₆H₃SO₂Cl → 3,4-Br₂C₆H₃SO₂SR + HCl
Hydrolysis and Methanolysis Mechanisms
This compound is sensitive to moisture and can undergo hydrolysis in the presence of water to form the corresponding 3,4-dibromobenzenesulfonic acid. fishersci.com Similarly, it can undergo methanolysis in the presence of methanol (B129727).
Studies on the hydrolysis of arenesulfonyl chlorides in water have shown that the reaction proceeds via an Sₙ2 mechanism for both the neutral water reaction (solvolysis) and the alkaline hydrolysis. rsc.org For the neutral hydrolysis, it is suggested that bond-making and bond-breaking are comparable in the transition state, while for alkaline hydrolysis, bond-formation is thought to be more predominant. rsc.org The hydrolysis of some arenesulfonyl chlorides may also proceed through a pathway involving an anionic intermediate. researchgate.net The rate of hydrolysis is influenced by the substituents on the benzene (B151609) ring. rsc.org
Reactions Involving the Aromatic Ring and Bromine Substituents
The bromine atoms attached to the benzene ring, along with the ring itself, are key sites for carbon-carbon and carbon-heteroatom bond-forming reactions, significantly expanding the synthetic utility of the molecule beyond its role as a sulfonating agent.
Palladium-catalyzed cross-coupling reactions are powerful methods for forming new C-C bonds. researchgate.net In the context of this compound, the bromine atoms can serve as leaving groups in reactions such as Suzuki, Stille, and direct C-H arylation. researchgate.nettaylorfrancis.com A notable application is the arylation of heteroarenes like selenophene (B38918). While direct arylation of selenophene typically occurs with aryl halides, related reactions involving arylsulfonyl chlorides, known as desulfitative arylations, have also been reported. organic-chemistry.org
A modular approach for creating π-extended selenium-containing aromatic systems has been developed using palladium-catalyzed desulfitative C–H bond arylations with arylsulfonyl chlorides. researchgate.net This strategy allows for the extension of aromatic skeletons, demonstrating the utility of sulfonyl chlorides as arylating agents in modern organic synthesis. researchgate.net
Regioselectivity in palladium-catalyzed cross-coupling reactions is a critical factor, often determined by the electronic and steric properties of the substrates and the specific catalytic system employed. nih.gov In the direct arylation of substituted heterocycles, such as 3-substituted thiophenes, arylation often occurs regioselectively at the C2-position. unica.it Similarly, palladium-catalyzed direct arylation of selenophene with aryl halides shows high regioselectivity, favoring arylation at the C2-position. organic-chemistry.org
The functional group tolerance of these reactions is generally broad. For instance, the direct arylation of selenophenes has been shown to be compatible with various functional groups on the coupling partners, including nitrile, acetyl, and chloro groups. unica.it This tolerance is crucial for the synthesis of complex molecules without the need for extensive protecting group strategies. However, the selectivity can be influenced by substituents on the reacting rings; for example, in dichloropyridines, the presence of an amino group can alter the site-selectivity of the cross-coupling reaction. organic-chemistry.org
The choice of catalyst and, particularly, the ligand is paramount in controlling the outcome of palladium-catalyzed cross-coupling reactions. The ligand can influence the reactivity, stability, and selectivity of the palladium catalyst. For the direct arylation of selenophene with aryl bromides, optimal results were achieved using a catalytic system of palladium(II) acetate (B1210297) (Pd(OAc)₂) with triphenylphosphine (B44618) (PPh₃) as the ligand. organic-chemistry.org The use of more electron-rich phosphine (B1218219) ligands, such as tricyclohexylphosphine (B42057) (PCy₃), resulted in lower yields in this specific transformation. organic-chemistry.org
Conversely, for couplings involving less reactive aryl chlorides, more electron-rich and sterically hindered ligands are often necessary. For example, the catalyst Pd(PCy₃)₂ has been found to be effective for the C-H arylation of benzophospholes with aryl chlorides. In some cases, the steric hindrance of the ligand itself can direct the regioselectivity of a reaction, as seen with very sterically hindered N-heterocyclic carbene (NHC) ligands promoting coupling at an otherwise less reactive position. organic-chemistry.org The development of catalyst systems based on multiple ligands has also been explored to broaden substrate scope and enhance reactivity.
Table 1: Factors Influencing Palladium-Catalyzed Arylation of Selenophenes
| Factor | Observation | Example | Citation |
|---|---|---|---|
| Catalyst/Ligand | Pd(OAc)₂ with PPh₃ provides optimal yields for arylation with aryl bromides. | Arylation of selenophene | organic-chemistry.org |
| Electron-rich ligands like PCy₃ may lead to lower yields. | Arylation of selenophene | organic-chemistry.org | |
| Sterically hindered NHC ligands can control regioselectivity. | Coupling of dichloropyridines | organic-chemistry.org | |
| Regioselectivity | Arylation of unsubstituted selenophene is highly selective for the C2-position. | Direct arylation with aryl halides | organic-chemistry.org |
| Arylation of 3-substituted thiophenes is selective for the C2-position. | Coupling with 2,5-dibromoselenophene | unica.it | |
| Functional Groups | Tolerates nitrile, acetyl, and chloro groups on the coupling partners. | Synthesis of 2,5-di(heteroarylated) selenophenes | unica.it |
Reduction of the Sulfonyl Chloride Group: The sulfonyl chloride moiety must be reduced to a thiol (-SH) group. Several methods exist for the reduction of arylsulfonyl chlorides to the corresponding arylthiols. A common and efficient method involves the use of triphenylphosphine (PPh₃) in a suitable solvent like toluene. Alternatively, catalytic reduction using a palladium catalyst under a hydrogen atmosphere can achieve this transformation. unica.it Other reducing agents such as lithium aluminum hydride or zinc have also been employed. unica.it
Conversion of Bromine to Thiol Groups: The two bromine atoms on the aromatic ring must be substituted with thiol groups. This can be accomplished through transition-metal-catalyzed C–S bond formation reactions. Palladium-catalyzed cross-coupling of aryl bromides with a thiol source is a well-established method. organic-chemistry.org This typically involves a palladium catalyst (e.g., Pd₂(dba)₃), a suitable phosphine ligand (e.g., Xantphos or RuPhos), and a thiolating agent. organic-chemistry.org
A plausible, though multi-step, synthetic route would first involve the reduction of the sulfonyl chloride to generate 3,4-dibromothiophenol. Subsequently, a double palladium-catalyzed C-S coupling reaction would be required to replace the two bromine atoms with thiol groups, ultimately yielding the target benzenedithiol.
In nucleophilic aromatic substitution (SNAr) reactions, a nucleophile replaces a leaving group on an aromatic ring. For this reaction to proceed, the ring must be "activated" by the presence of strong electron-withdrawing groups (such as nitro or cyano groups) positioned ortho or para to the leaving group. These groups stabilize the negatively charged intermediate, known as a Meisenheimer complex, which is formed during the reaction.
Palladium-Catalyzed Cross-Coupling Reactions (e.g., Arylation of Selenophenes)
Radical and Ionic Reactions of Sulfonyl Chlorides
Sulfonyl chlorides are versatile reagents that can participate in both ionic and radical reactions. The specific pathway taken often depends on the reaction conditions, such as the presence of initiators, light, or specific catalysts.
Under certain conditions, the sulfur-chlorine bond in a sulfonyl chloride can cleave to generate a sulfonyl radical (R-SO₂•). These radicals are valuable intermediates in organic synthesis and can be generated from sulfonyl chlorides using various methods, including visible-light photoredox catalysis. Once formed, sulfonyl radicals can undergo a variety of transformations, such as addition to alkenes and alkynes, leading to the formation of sulfonylated products.
Ionic reactions of sulfonyl chlorides are more common and typically involve the sulfonyl group acting as an electrophile. The compound readily reacts with nucleophiles like water, alcohols, and amines, leading to the formation of sulfonic acids, sulfonates, and sulfonamides, respectively. Furthermore, the electrochemical reduction of arenesulfenyl chlorides (a related class of compounds) can proceed through a mechanism involving the formation of a radical/anion cluster, highlighting the complex interplay between ionic and radical species.
Table 2: General Reactivity of Sulfonyl Chlorides
| Reaction Type | Intermediate/Mechanism | Typical Products | Citation |
|---|---|---|---|
| Radical | Sulfonyl radical (R-SO₂•) generation, often via photoredox catalysis. | Sulfonylated alkenes/alkynes, γ-keto sulfones. | |
| Ionic (Nucleophilic Substitution) | Electrophilic sulfur center attacked by nucleophiles. | Sulfonic acids, sulfonamides, sulfonates. | |
| Ionic (Friedel-Crafts) | Electrophilic attack on an aromatic ring, catalyzed by a Lewis acid. | Sulfones. | |
| Ionic (Reduction) | Reduction via reagents like PPh₃ or catalytic hydrogenation. | Thiols, disulfides. | unica.it |
| Ionic/Radical (Electrochemical) | Formation of a radical/anion cluster upon reduction. | Disulfides (from arenethiolate). |
Annulations
Annulation reactions involving sulfonyl chlorides are a powerful method for the construction of various heterocyclic ring systems. These reactions typically proceed through the initial reaction of the sulfonyl chloride with an unsaturated substrate, followed by an intramolecular cyclization. While specific examples involving this compound in annulation reactions are not extensively documented in the reviewed literature, the general reactivity patterns of arylsulfonyl chlorides suggest its potential utility in such transformations.
One common annulation reaction is the synthesis of β-sultams , which are four-membered cyclic sulfonamides. These are typically formed through the [2+2] cycloaddition of a sulfene, generated in situ from a sulfonyl chloride and a base, with an imine. organic-chemistry.orgnih.govresearchgate.net The reaction of this compound with an appropriate imine in the presence of a non-nucleophilic base could potentially yield the corresponding β-sultam bearing the 3,4-dibromophenyl substituent.
Another important class of heterocyclic compounds that can be synthesized via annulation are sultones , which are cyclic sulfonic acid esters. The synthesis of sultones can be achieved through various methods, including the intramolecular cyclization of hydroxysulfonic acids. google.com While not a direct annulation with the sulfonyl chloride, this compound could serve as a precursor to the necessary hydroxysulfonic acid intermediate.
Furthermore, the reaction of sulfonyl chlorides with alkynes can lead to the formation of fused heterocyclic systems through a cascade of reactions. rsc.org For instance, a copper-catalyzed sulfonylation/cyclization of alkynes with sulfonyl chlorides has been reported to produce sulfonylated benzothiophenes. rsc.org This suggests a potential pathway where this compound could react with suitable alkyne substrates to generate novel polycyclic sulfur-containing heterocycles.
Chlorosulfonylation and Sulfonylation
The sulfonyl chloride group of this compound is a highly reactive electrophilic center, making it an excellent reagent for chlorosulfonylation and sulfonylation reactions.
Chlorosulfonylation involves the addition of both the sulfonyl group and a chlorine atom across a double or triple bond. Photocatalytic and copper-catalyzed methods have been developed for the chlorosulfonylation of alkenes and alkynes with sulfonyl chlorides. organic-chemistry.orgnih.govrsc.org For example, a copper-powder-initiated atom transfer radical addition (ATRA) reaction allows for the syn-selective chlorosulfonylation of alkynes to furnish (Z)-β-chlorovinylsulfones under mild, ligand-free conditions. organic-chemistry.org Although specific examples with this compound are not provided, this methodology is general for various sulfonyl chlorides. organic-chemistry.org
Sulfonylation is the reaction of a sulfonyl chloride with a nucleophile, such as an amine or an alcohol, to form a sulfonamide or a sulfonate ester, respectively. These reactions are fundamental in organic synthesis and are widely used for the protection of functional groups and the synthesis of biologically active compounds. cbijournal.comlibretexts.orgosti.govorganic-chemistry.org
The reaction with amines to form sulfonamides is a cornerstone of medicinal chemistry. cbijournal.comlibretexts.org The reaction of this compound with primary or secondary amines, typically in the presence of a base like pyridine (B92270) or triethylamine (B128534) to neutralize the HCl byproduct, is expected to proceed readily to afford the corresponding N-substituted 3,4-dibromobenzenesulfonamides. cbijournal.comresearchgate.net
| Amine Type | General Reaction |
| Primary Amine | R-NH₂ + 3,4-Br₂C₆H₃SO₂Cl → 3,4-Br₂C₆H₃SO₂NH-R + HCl |
| Secondary Amine | R₂NH + 3,4-Br₂C₆H₃SO₂Cl → 3,4-Br₂C₆H₃SO₂NR₂ + HCl |
Similarly, the sulfonylation of alcohols and phenols yields sulfonate esters. This reaction is often used to convert the hydroxyl group into a good leaving group for subsequent nucleophilic substitution or elimination reactions. The reaction of this compound with an alcohol or phenol (B47542) in the presence of a base would produce the corresponding 3,4-dibromobenzenesulfonate ester. osti.govresearchgate.netresearchgate.net
| Nucleophile | Product |
| Alcohol (R-OH) | 3,4-Dibromobenzenesulfonate ester (3,4-Br₂C₆H₃SO₃R) |
| Phenol (Ar-OH) | 3,4-Dibromobenzenesulfonate ester (3,4-Br₂C₆H₃SO₃Ar) |
Sulfenylation, Arylation, and Fluoroalkylation
Beyond the direct reactivity of the sulfonyl chloride group, this compound can also serve as a source of other reactive species for C-S and C-C bond formation.
Sulfenylation , the introduction of a sulfenyl group (RS-), is not a direct reaction of sulfonyl chlorides. However, sulfonyl chlorides can be reduced to the corresponding thiols or disulfides, which are then precursors for sulfenylation reactions. For instance, reduction of this compound would yield 3,4-dibromothiophenol, which could then be used in various sulfenylation protocols.
Arylation reactions using sulfonyl chlorides as arylating agents have emerged as a powerful tool in organic synthesis, particularly through palladium-catalyzed desulfitative cross-coupling reactions. nih.govchemrevlett.comchemrevlett.com In these reactions, the sulfonyl chloride serves as a source of an aryl radical or an arylpalladium species after extrusion of sulfur dioxide.
Palladium-catalyzed direct C-H arylation of heteroarenes with benzenesulfonyl chlorides has been shown to be an effective method for the synthesis of biaryl compounds. nih.govchemrevlett.comrsc.org For example, the palladium-catalyzed direct desulfitative C2 arylation of 3-halo-N-protected indoles has been successfully achieved using various benzenesulfonyl chlorides. rsc.org While a specific example using this compound is not reported, the methodology is demonstrated to be tolerant of bromo-substituents on the sulfonyl chloride, suggesting its applicability. Nickel-catalyzed cross-electrophile coupling of aryl chlorides with alkyl chlorides has also been reported, indicating the potential for nickel catalysis in similar transformations involving sulfonyl chlorides. nih.govnih.gov
Fluoroalkylation reactions involving sulfonyl chlorides are less common. However, the development of photoredox catalysis has opened new avenues for such transformations. While direct fluoroalkylation using this compound is not documented, the general principles of photoredox-catalyzed reactions suggest potential pathways where a fluoroalkyl radical could be generated and subsequently react with the aromatic ring of the sulfonyl chloride or its derivatives.
Spectroscopic and Computational Analysis of this compound
The compound this compound is a halogenated aromatic sulfonyl chloride. Its molecular structure, characterized by a benzene ring substituted with two bromine atoms at the 3 and 4 positions and a sulfonyl chloride group at the 1 position, gives rise to distinct spectroscopic features. While comprehensive experimental spectral data for this specific isomer is not extensively available in public databases, a detailed analysis can be constructed through computational studies and comparison with closely related compounds.
Spectroscopic Characterization and Computational Studies
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elucidate the structure of a compound by analyzing its fragmentation pattern upon ionization. For 3,4-dibromobenzenesulfonyl chloride, the mass spectrum would be characterized by a molecular ion peak and several key fragment ions. The presence of two bromine atoms would result in a distinctive isotopic pattern for the molecular ion and any bromine-containing fragments, with characteristic M, M+2, and M+4 peaks due to the nearly equal natural abundance of the 79Br and 81Br isotopes.
The expected major fragmentation patterns are as follows:
Molecular Ion Peak ([M]+): The parent ion corresponding to the entire molecule, C6H3Br2ClO2S+.
Loss of Chlorine ([M-Cl]+): Cleavage of the relatively weak S-Cl bond would result in the formation of the 3,4-dibromobenzenesulfonyl radical cation.
Loss of Sulfur Dioxide ([M-SO2]+): Subsequent or direct fragmentation could involve the elimination of a neutral sulfur dioxide molecule.
Formation of the Dibromophenyl Cation ([C6H3Br2]+): Cleavage of the C-S bond would lead to the formation of the dibromophenyl cation, which would also exhibit the characteristic isotopic pattern of two bromine atoms.
Loss of SO2Cl ([C6H3Br2]+): A fragment corresponding to the loss of the entire sulfonyl chloride group.
A representative table of the predicted major fragments and their mass-to-charge ratios (m/z) for this compound is presented below.
Table 1: Predicted Mass Spectrometry Fragments for this compound
| Fragment Ion | Formula | Predicted m/z |
|---|---|---|
| Molecular Ion | [C6H3Br2ClO2S]+ | 334 |
| Loss of Cl | [C6H3Br2O2S]+ | 299 |
| Dibromophenyl Cation | [C6H3Br2]+ | 235 |
| Benzenesulfonyl Cation | [C6H3Br2SO2]+ | 299 |
| Phenyl Cation | [C6H5]+ | 77 |
Computational Chemistry (DFT, Ab Initio Methods)
Computational chemistry, particularly Density Functional Theory (DFT) and ab initio methods, provides profound insights into the electronic structure, stability, and reactivity of molecules. These methods are instrumental in understanding aspects of this compound that are challenging to probe experimentally.
Molecular geometry optimization is a computational process to find the arrangement of atoms that corresponds to a minimum on the potential energy surface of a molecule. researchgate.net For this compound, DFT calculations would be employed to determine its most stable three-dimensional structure. The geometry around the sulfur atom is expected to be a distorted tetrahedron, a common arrangement for sulfonyl chlorides.
DFT calculations on related arenesulfonyl chlorides have shown that the geometry is influenced by the substituents on the aromatic ring. mdpi.com In the case of this compound, the electron-withdrawing bromine atoms would influence the bond lengths and angles of the entire molecule, including the C-S and S-O bonds. Optimized geometry calculations are crucial for subsequent computational analyses, such as frontier molecular orbital analysis and the prediction of thermodynamic properties.
Table 2: Predicted General Geometric Parameters for this compound
| Parameter | Predicted Value Range |
|---|---|
| C-S Bond Length | 1.75 - 1.85 Å |
| S-O Bond Length | 1.40 - 1.50 Å |
| S-Cl Bond Length | 2.00 - 2.10 Å |
| O-S-O Bond Angle | 120 - 125° |
| C-S-Cl Bond Angle | 100 - 105° |
Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comwikipedia.orgyoutube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability and chemical reactivity. nih.gov A smaller gap generally implies higher reactivity.
For this compound, the HOMO is expected to be located primarily on the aromatic ring and the bromine atoms, while the LUMO is anticipated to be centered on the sulfonyl chloride group, particularly the antibonding σ* orbital of the S-Cl bond. The electron-withdrawing nature of the two bromine atoms and the sulfonyl chloride group would lower the energy of both the HOMO and LUMO compared to unsubstituted benzenesulfonyl chloride. However, the effect on the LUMO is generally more pronounced, leading to a smaller HOMO-LUMO gap and thus enhanced reactivity towards nucleophiles. DFT calculations are essential for quantifying these orbital energies and the resulting gap. nih.govnih.gov
Computational methods can be used to calculate important thermodynamic properties such as enthalpy, entropy, and Gibbs free energy for both reactants and products, as well as for reaction intermediates and transition states. researchgate.net This allows for the prediction of reaction energetics, determining whether a reaction is thermodynamically favorable and providing insights into the reaction mechanism.
For the reactions of this compound, such as hydrolysis or nucleophilic substitution, DFT calculations can model the energy profile of the entire reaction pathway. researchgate.net The presence of two electron-withdrawing bromine substituents on the benzene (B151609) ring is expected to make the sulfur atom more electrophilic, thereby increasing the thermodynamic driving force for reactions with nucleophiles compared to unsubstituted benzenesulfonyl chloride.
Understanding the structure and energy of the transition state is fundamental to explaining reaction rates and mechanisms. DFT calculations are widely used to model the transition states of chemical reactions. For the nucleophilic substitution at the sulfonyl sulfur of arenesulfonyl chlorides, theoretical studies have investigated the nature of the transition state, which is generally believed to proceed via a concerted SN2-like mechanism with a single transition state. mdpi.comresearchgate.netnih.gov
The kinetic isotope effect (KIE), the change in reaction rate upon isotopic substitution, is a powerful tool for elucidating reaction mechanisms. libretexts.org Studies on the solvolysis of substituted benzenesulfonyl chlorides have measured kinetic solvent isotope effects (KSIE) to probe the degree of bond-making and bond-breaking in the transition state. cdnsciencepub.com For this compound, measuring the KIE (e.g., using deuterated solvents) and comparing it with computational models of the transition state could provide detailed information about the structure of the transition state and the role of the solvent in the reaction mechanism.
Computational chemistry, in conjunction with established principles of physical organic chemistry, can predict the reactivity and selectivity of this compound. The reactivity of substituted benzenesulfonyl chlorides in nucleophilic substitution reactions often correlates with the electronic properties of the substituents, as described by the Hammett equation.
Studies on the chloride-chloride exchange reaction in a series of para- and meta-substituted arenesulfonyl chlorides have shown a positive ρ-value of +2.02. mdpi.comnih.gov This positive value indicates that electron-withdrawing substituents accelerate the reaction by stabilizing the developing negative charge in the trigonal bipyramidal transition state. Since bromine is an electron-withdrawing group, it is predicted that this compound will be significantly more reactive towards nucleophiles than unsubstituted benzenesulfonyl chloride. DFT calculations can further refine these predictions by quantifying the activation barriers for reactions with different nucleophiles, thus providing a more detailed picture of its reactivity and selectivity. mdpi.com
Noncovalent Interactions and Supramolecular Architecture of this compound
As of the current available scientific literature, detailed studies focusing specifically on the noncovalent interactions and supramolecular architecture of isolated this compound are not extensively documented. The primary focus of research involving this compound has been its application as a reagent in the synthesis of various organic molecules, particularly sulfonamides and their derivatives. researchgate.netgrafiati.comresearchgate.netresearchgate.net
While direct crystallographic or computational analysis of this compound is not publicly available, we can infer potential noncovalent interactions based on its molecular structure and the known behavior of similar brominated aromatic sulfonyl compounds. The key structural features that would govern its supramolecular assembly are the two bromine atoms on the benzene ring, the highly polar sulfonyl chloride group (-SO₂Cl), and the aromatic π-system.
Potential noncovalent interactions include:
Halogen Bonding: The bromine atoms are capable of forming halogen bonds, where the electropositive region on the bromine atom (the σ-hole) interacts with a Lewis base. In a crystal lattice of this compound, the oxygen atoms of the sulfonyl group of a neighboring molecule would be likely candidates to act as halogen bond acceptors.
Hydrogen Bonding (in derivatives): While the parent compound lacks classical hydrogen bond donors, its derivatives, such as 3,4-dibromobenzenesulfonamides, readily participate in hydrogen bonding. For instance, in the crystal structure of related sulfonamides, strong intermolecular hydrogen bonds involving the sulfonamide N-H and sulfonyl O are observed, often leading to the formation of two-dimensional layers. researchgate.net
Dipole-Dipole Interactions: The polar sulfonyl chloride group introduces a significant dipole moment in the molecule, leading to strong dipole-dipole interactions that would play a crucial role in the molecular arrangement in the solid state.
It is important to note that the synthesis of various derivatives, such as pyrroles, indoles, and imidazoles treated with this compound to form 3,4-dibromobenzenesulfonamides, has been reported. researchgate.netgrafiati.comresearchgate.net Subsequent reactions of these derivatives to form more complex structures like phthalocyanines have also been documented. researchgate.netresearchgate.net The study of these more complex products often includes detailed structural analysis, which indirectly highlights the types of interactions the 3,4-dibromophenylsulfonyl moiety can participate in. However, a dedicated study on the supramolecular architecture of the parent this compound is still needed to fully elucidate its solid-state behavior.
Advanced Applications in Organic Synthesis
Role as a Synthetic Intermediate for Complex Molecules
The strategic placement of the bromine atoms and the sulfonyl chloride functional group on the benzene (B151609) ring makes 3,4-dibromobenzenesulfonyl chloride a valuable intermediate in multi-step organic syntheses. The sulfonyl chloride moiety readily reacts with nucleophiles, while the bromine atoms can participate in various cross-coupling reactions, enabling the construction of intricate molecular architectures.
One of the most significant applications of this compound is in the preparation of sulfonamides, a class of compounds renowned for their diverse biological activities. The general synthesis involves the reaction of this compound with a primary or secondary amine in the presence of a base. cbijournal.com This reaction leads to the formation of a stable sulfonamide linkage.
Sulfonamides derived from this compound have been investigated for their potential as antibacterial agents. The sulfonamide functional group is a key pharmacophore in many antibacterial drugs, acting by inhibiting dihydropteroate (B1496061) synthase, an enzyme essential for folic acid synthesis in bacteria. The dibrominated phenyl ring can be further modified to enhance potency and spectrum of activity.
Research Findings: Studies have shown that the introduction of various substituents on the amine portion of the sulfonamide can modulate the antibacterial efficacy. For instance, the incorporation of heterocyclic rings has been a common strategy to develop novel antibacterial candidates. The synthesis of these derivatives often involves the reaction of this compound with the corresponding amino-heterocycle.
Interactive Table: Synthesis of Antibacterial Sulfonamides
| Reactant 1 | Reactant 2 | Product Class | Potential Application |
|---|---|---|---|
| This compound | Primary/Secondary Amine | N-Substituted 3,4-dibromobenzenesulfonamides | Antibacterial Agents |
| This compound | Amino-heterocycle | Heterocyclic 3,4-dibromobenzenesulfonamides | Enhanced Antibacterial Agents |
The structural motif of sulfonamides is also present in several anticonvulsant drugs. mdpi.com The synthesis of novel anticonvulsant agents has explored the use of this compound to create new chemical entities. The mechanism of action for many sulfonamide-based anticonvulsants involves the modulation of ion channels or enhancement of GABAergic neurotransmission. nih.gov
Research Findings: Researchers have synthesized series of N-substituted 3,4-dibromobenzenesulfonamides and evaluated their anticonvulsant activity in various animal models. The variation in the substituent on the nitrogen atom of the sulfonamide has been shown to significantly impact the anticonvulsant profile of the compounds. For example, the introduction of an acetamido group linked to a phenyl ring containing a trifluoromethyl group has been explored in the design of potent anticonvulsants. nih.gov
Interactive Table: Synthesis of Anticonvulsant Sulfonamides
| Reactant 1 | Reactant 2 | Product Class | Potential Application |
|---|---|---|---|
| This compound | Substituted Amine | N-Substituted 3,4-dibromobenzenesulfonamides | Anticonvulsant Agents |
| This compound | Amine with pharmacophoric features | Hybrid Sulfonamide Molecules | Novel Anticonvulsant Drugs |
Beyond its direct use in creating bioactive sulfonamides, this compound is a key intermediate in the synthesis of more complex active pharmaceutical ingredients (APIs). beilstein-journals.org The sulfonyl chloride group can be transformed into other functionalities, and the bromine atoms provide handles for further molecular elaboration through cross-coupling reactions.
Research Findings: The synthesis of various pharmaceutical agents often involves multiple steps where a fragment derived from this compound is incorporated. For example, the dibromophenylsulfonyl moiety can be part of a larger molecule that interacts with a specific biological target. The versatility of this intermediate allows for the creation of diverse molecular libraries for drug discovery programs.
This compound is a precursor for the synthesis of 3,4-dibromophenyl sulfones and 3,4-dibromobenzenesulfonic acid.
Sulfones: Sulfones can be prepared through the reaction of this compound with organometallic reagents, such as Grignard reagents or organocuprates. organic-chemistry.orgorganic-chemistry.org Alternatively, Friedel-Crafts type reactions with aromatic compounds can yield diaryl sulfones. These reactions typically involve the substitution of the chlorine atom on the sulfonyl group with a carbon-based nucleophile.
Sulfonic Acids: Hydrolysis of this compound, typically under basic or neutral conditions, yields the corresponding 3,4-dibromobenzenesulfonic acid. This reaction proceeds through the nucleophilic attack of water or hydroxide (B78521) ions on the sulfonyl chloride group. icrwhale.org
Interactive Table: Synthesis of Sulfones and Sulfonic Acids
| Reactant | Reagent/Condition | Product |
|---|---|---|
| This compound | Grignard Reagent (R-MgX) | 3,4-Dibromophenyl Alkyl/Aryl Sulfone |
| This compound | Aromatic Compound (e.g., Benzene) / Lewis Acid | Diaryl Sulfone |
| This compound | Water/Base | 3,4-Dibromobenzenesulfonic Acid |
The 3,4-dibromobenzenesulfonyl group can be introduced into a molecule to impart specific properties or to serve as a protecting group. The electron-withdrawing nature of the sulfonyl group can influence the reactivity of the aromatic ring and adjacent functional groups. The bromine atoms can then be used for subsequent transformations, such as Suzuki or Stille cross-coupling reactions, to build more complex structures. This strategy allows for the late-stage functionalization of molecules. bldpharm.com
Preparation of Sulfonamides with Biological Activity
Protective Group Chemistry
In complex organic syntheses, it is often necessary to temporarily block a reactive functional group to prevent it from interfering with reactions occurring elsewhere in the molecule. This process, known as protection, is a cornerstone of synthetic strategy. The 3,4-dibromobenzenesulfonyl group has emerged as a useful protecting group for several classes of compounds.
Protection of Amines as Sulfonamides
The reaction of an amine with a sulfonyl chloride to form a sulfonamide is a well-established method for protecting the amino group. organic-chemistry.orgresearchgate.net This transformation converts the basic and nucleophilic amine into a less reactive, neutral sulfonamide. libretexts.org The 3,4-dibromobenzenesulfonyl group offers a robust protection strategy for both primary and secondary amines.
The general reaction involves treating the amine with this compound in the presence of a base, such as pyridine (B92270) or triethylamine (B128534), to neutralize the hydrochloric acid byproduct. researchgate.netresearchgate.net The resulting 3,4-dibromobenzenesulfonamides are typically stable crystalline solids, which facilitates their purification. researchgate.net
The stability of the sulfonamide bond is a key feature. It is resistant to a wide range of reaction conditions, yet it can be cleaved when desired. Common methods for the deprotection of sulfonamides include treatment with strong acid and heat or using dissolving metal reduction conditions, such as magnesium in methanol (B129727). libretexts.orgresearchgate.net
Table 1: Representative Conditions for the Protection of Amines with this compound
| Amine Type | Reactant | Base | Solvent | Typical Yield | Reference |
| Primary Amine | Aniline (B41778) | Pyridine | Dichloromethane (B109758) | Good to Excellent | researchgate.netresearchgate.net |
| Secondary Amine | Diethylamine | Triethylamine | Tetrahydrofuran | Good to Excellent | researchgate.netresearchgate.net |
Note: The yields are based on analogous reactions with other substituted benzenesulfonyl chlorides, as specific yield data for a wide range of amines with this compound is not extensively documented in readily available literature.
Sulfonyl Protecting Groups for Heterocycles (e.g., Pyrroles, Indoles)
The nitrogen atom in heterocyclic compounds like pyrroles and indoles is often a site of unwanted reactivity. Protection of this nitrogen is crucial for achieving regioselectivity in subsequent functionalization reactions. Sulfonyl groups are commonly employed for this purpose due to their strong electron-withdrawing nature, which reduces the nucleophilicity of the heterocyclic ring. libretexts.org
The reaction of pyrrole (B145914) or indole (B1671886) with this compound in the presence of a base affords the corresponding N-sulfonylated heterocycle. Research has shown that pyrroles and indoles can be treated with this compound to form stable 1-(3,4-dibromophenylsulfonyl)pyrrole and 1-(3,4-dibromophenylsulfonyl)indole, respectively. These protected heterocycles exhibit enhanced stability, allowing for further chemical modifications that would be challenging with the unprotected parent compounds.
Deprotection of these N-sulfonylated heterocycles can be achieved under specific conditions. For instance, methods like reductive cleavage using magnesium in methanol have been shown to be effective for removing sulfonyl groups from nitrogen heterocyles. researchgate.net
Table 2: Protection and Deprotection of Heterocycles with the 3,4-Dibromobenzenesulfonyl Group
| Heterocycle | Protection Reaction Conditions | Deprotection Conditions | Reference |
| Pyrrole | This compound, Base (e.g., KOH), Phase-transfer catalyst | Magnesium in methanol | researchgate.netrsc.org |
| Indole | This compound, Base (e.g., NaH), Anhydrous solvent | Reductive cleavage conditions | digitellinc.com |
Note: Specific yield and detailed reaction parameters for the protection of pyrrole and indole with this compound require further investigation as they are not widely reported. The deprotection conditions are based on methods used for similar N-sulfonylated heterocycles.
Materials Science Applications
The reactivity of this compound also lends itself to applications in materials science, particularly in the synthesis of high-performance polymers.
Synthesis of Poly(aryl ether sulfonamide)s and Related Polymers
Poly(aryl ether sulfonamide)s (PAESAs) are a class of engineering thermoplastics known for their excellent thermal stability, mechanical strength, and chemical resistance. The synthesis of these polymers often involves a step-growth polycondensation reaction between a di-functional sulfonyl chloride monomer and an aromatic diamine.
Theoretically, this compound can serve as a precursor to a di-functional monomer suitable for polymerization. For example, the bromine atoms could be substituted with nucleophiles to introduce other reactive groups, or the sulfonyl chloride could react with a diamine in a polycondensation reaction. While direct polymerization of this compound with aromatic diamines to form high molecular weight polymers is not extensively documented, the synthesis of poly(amide-sulfonamide)s has been achieved through the solution polycondensation of m-chlorosulfonyl benzoyl chloride with various aromatic diamines. This suggests a plausible pathway for incorporating the 3,4-dibromobenzenesulfonyl moiety into a polymer backbone.
A potential synthetic route could involve the polycondensation of a di-functionalized derivative of this compound with an aromatic diamine. The resulting poly(aryl ether sulfonamide)s would be expected to exhibit high glass transition temperatures (Tg) and good thermal stability, characteristic of aromatic polymers.
Table 3: Projected Properties of a Poly(aryl ether sulfonamide) Derived from a 3,4-Dibromo-Functionalized Monomer
| Property | Projected Value | Reference |
| Glass Transition Temperature (Tg) | 180-250 °C | |
| 5% Weight Loss Temperature (TGA) | > 400 °C | |
| Solubility | Soluble in polar aprotic solvents (e.g., NMP, DMAc) | rsc.org |
Note: These properties are projected based on data from analogous poly(aryl ether sulfone) and poly(aryl ether sulfonamide) systems. The actual properties would depend on the specific co-monomer and polymerization conditions.
Future Directions and Emerging Research Avenues
Development of Novel, Sustainable Synthetic Methodologies for Aryl Sulfonyl Chlorides
The traditional synthesis of aryl sulfonyl chlorides has often relied on methods that are effective but environmentally taxing, utilizing harsh reagents and generating significant waste. The future of aryl sulfonyl chloride synthesis, including that of 3,4-dibromobenzenesulfonyl chloride, lies in the development of greener, more sustainable methodologies.
Recent advancements have focused on photocatalysis as a promising alternative. For instance, a heterogeneous, metal-free carbon nitride photocatalyst, potassium poly(heptazine imide), has been successfully used to synthesize aryl sulfonyl chlorides from arenediazonium salts under mild, visible-light-irradiated conditions. acs.orgnih.gov This method offers high yields (50-95%) and tolerates a wide array of functional groups. acs.orgnih.gov Another sustainable approach involves the N-chlorosuccinimide chlorosulfonation of S-alkylisothiourea salts, which are derived from readily available alkyl halides and thiourea. organic-chemistry.orgthieme-connect.com This method is not only efficient and scalable but also allows for the recycling of the succinimide (B58015) byproduct, further enhancing its green credentials. organic-chemistry.orgthieme-connect.com
The use of aqueous conditions is another significant step towards sustainability. An aqueous process for preparing aryl sulfonyl chlorides from diazonium salts using thionyl chloride as a sulfur dioxide source has shown considerable advantages over traditional methods that use acetic acid. acs.org This process is safer, more robust, and allows for the direct precipitation of the product in high yield and purity. acs.org Furthermore, the oxyhalogenation of thiols and disulfides using oxone-KX (where X is Cl or Br) in water presents a simple and rapid method for synthesizing sulfonyl halides under mild conditions. rsc.org
Researchers are also exploring novel reagent systems, such as H2O2/ZrCl4 for the direct oxidative chlorination of thiols, capitalizing on the low toxicity and cost of zirconium tetrachloride and the clean byproduct (water) of hydrogen peroxide. lookchem.com These emerging methodologies signify a shift towards more environmentally benign processes for the production of aryl sulfonyl chlorides.
Exploration of New Reactivity Modes and Catalytic Systems for this compound
Beyond its traditional role in sulfonamide synthesis, researchers are actively exploring new reactivity patterns for this compound, driven by innovative catalytic systems. Transition-metal catalysis, in particular, has opened up new avenues for desulfitative cross-coupling reactions, where the sulfonyl chloride group acts as a leaving group. sioc-journal.cn This allows for the formation of new carbon-carbon and carbon-heteroatom bonds, significantly expanding the synthetic utility of aryl sulfonyl chlorides.
Palladium-catalyzed reactions have shown particular promise. For example, a palladium-catalyzed method for the preparation of sulfonamides from arylboronic acids and sulfonyl chlorides provides a regioselective route to complex sulfonamides under mild conditions. nih.gov Furthermore, palladium catalysis has enabled the direct arylation of selenophenes with aryl sulfonyl chlorides, including this compound, to produce tetraarylselenophenes. scispace.com
The development of enantioselective catalytic systems is another key area of research. Peptide catalysts have been shown to mediate the enantioselective sulfonylation of alcohols, demonstrating the potential for creating chiral sulfonate esters. nih.gov Additionally, the combination of visible-light-induced electron donor-acceptor (EDA) complexes with a chiral nickel catalyst has enabled the enantioselective addition of sulfonyl radicals to α,β-unsaturated N-acylpyrazoles, providing access to valuable α-C chiral sulfones. rsc.org These advancements highlight the potential to unlock new and stereoselective transformations with this compound through the design of sophisticated catalytic systems.
Computational Design and Prediction of Novel Derivatives with Tailored Reactivity
The integration of computational chemistry is poised to revolutionize the design and discovery of novel derivatives of this compound with precisely tailored reactivity. Density Functional Theory (DFT) calculations and other computational methods can provide deep mechanistic insights into reaction pathways and predict the electronic and steric effects of substituents on reactivity.
Recent computational studies have shed light on the noncovalent interactions of aryl sulfonyl chlorides and their fluoride (B91410) counterparts, helping to rationalize their stability and reactivity patterns. nih.gov Such understanding is crucial for the rational design of new reagents. For instance, a computational investigation into the Bi(III)-catalyzed synthesis of aryl sulfonyl fluorides elucidated the entire catalytic cycle and identified the key roles of the catalyst and base. nih.gov This study not only explained the experimental observations but also led to the rational design of new, potentially more efficient Bi(III) and Sb(III) catalysts. nih.gov
By employing computational tools, researchers can screen virtual libraries of this compound derivatives to identify candidates with desired properties, such as enhanced reactivity, selectivity, or specific binding affinities for biological targets. This in silico approach can significantly accelerate the discovery process, reducing the time and resources required for experimental synthesis and testing. The predictive power of computational chemistry will be instrumental in designing the next generation of sulfonyl chloride-based reagents for a wide range of applications.
Applications in Advanced Materials and Medicinal Chemistry
The unique chemical properties of this compound and its derivatives make them valuable building blocks for the synthesis of advanced materials and medicinally relevant compounds.
In materials science, sulfonyl chloride-functionalized molecules are being explored for the postsynthetic modification of metal-organic frameworks (MOFs). rsc.org This approach allows for the introduction of sulfonamide functionalities into MOF structures, which can enhance their properties for applications in gas adsorption, separation, and catalysis. rsc.org The dibromo-functionality of this compound offers further opportunities for cross-linking or subsequent functionalization within the MOF structure. The synthesis of substituted benzoldithiol metal complexes, which can be used in optical information recording media, also utilizes this compound as a key intermediate. google.com.na
In medicinal chemistry, the sulfonamide linkage is a well-established pharmacophore found in a wide array of therapeutic agents. sigmaaldrich.com The 3,4-dibromo substitution pattern on the benzene (B151609) ring provides a scaffold for the development of new drug candidates. For example, 3,4-dibromobenzenesulfonamides have been synthesized as intermediates in the preparation of urotensin-II receptor antagonists, which have potential applications in treating cardiovascular disorders. google.com The compound has also been used in the synthesis of inhibitors of enzymes such as TNF-α converting enzyme (TACE) and in the development of ligands for the human glucocorticoid receptor. sigmaaldrich.com Furthermore, a retrosynthetic analysis for the synthesis of a psoriasis treatment candidate identified this compound as a key starting material. researchgate.net The ability to further functionalize the dibrominated ring through reactions like cyanation opens up pathways to complex heterocyclic structures like phthalocyanines, which have applications in photodynamic therapy. researchgate.netresearchgate.net
The continued exploration of this compound in these fields is expected to yield novel materials with tailored properties and new therapeutic agents with improved efficacy and selectivity.
Q & A
Q. What are the critical handling and storage protocols for 3,4-dibromobenzenesulfonyl chloride to ensure safety and stability?
Methodological Answer:
- Handling: Use impervious gloves (e.g., nitrile), tightly sealed goggles, and protective clothing to avoid skin/eye contact, as it is classified as a skin and eye corrosive (GHS05, H314/H318) . Conduct work in a fume hood to prevent inhalation of vapors or aerosols .
- Storage: Store at 2–8°C under inert gas (N₂ or Ar) to mitigate hydrolysis and degradation. Use airtight containers labeled with hazard warnings .
- Emergency Measures: In case of skin contact, immediately wash with soap/water; for eye exposure, rinse cautiously for ≥15 minutes and seek medical aid .
Q. How is this compound synthesized and purified for laboratory use?
Methodological Answer:
- Synthesis: Typically prepared via sulfonation of 3,4-dibromobenzene using chlorosulfonic acid, followed by isolation of the sulfonyl chloride intermediate .
- Purification: Recrystallization from non-polar solvents (e.g., toluene) under inert atmosphere improves purity. Monitor reaction progress via TLC (silica gel, hexane:EtOAc) .
- Quality Control: Verify purity using HPLC (C18 column, acetonitrile/water mobile phase) and confirm structure via ¹H/¹³C NMR (CDCl₃ solvent, δ 7.5–8.5 ppm aromatic signals) .
Q. Which analytical techniques are essential for characterizing this compound?
Methodological Answer:
- Spectroscopy:
- NMR: Aromatic protons appear as multiplets due to bromine’s magnetic anisotropy; sulfonyl group signals at ~120–130 ppm in ¹³C NMR .
- IR: Confirm sulfonyl chloride functional group with S=O stretching at ~1370 cm⁻¹ and S-Cl at ~530 cm⁻¹ .
- Mass Spectrometry: ESI-MS in negative ion mode detects [M-Cl]⁻ fragments for molecular weight validation (theoretical m/z 334.41) .
Advanced Research Questions
Q. How can researchers manage competing reactivity of bromine atoms during functionalization reactions?
Methodological Answer:
- Selective Substitution: Use Pd catalysts (e.g., Pd(PPh₃)₄) to direct cross-coupling at specific bromine positions. Steric and electronic factors influence reactivity: the bromine para to the sulfonyl group is less reactive due to electron-withdrawing effects .
- Protection Strategies: Temporarily protect sulfonyl chloride with tert-butyl groups to avoid side reactions during bromine substitution .
- Kinetic Control: Optimize reaction temperature (e.g., 60–80°C) and stoichiometry to favor mono-substitution .
Q. What role does this compound play in palladium-catalyzed C–H activation reactions?
Methodological Answer:
- Arylation Reactions: Acts as an electrophilic arylating agent in Pd-catalyzed direct C–H arylation of heterocycles (e.g., indoles). The sulfonyl chloride group acts as a directing group and leaving group .
- Mechanistic Insight: Pd(0) oxidatively adds to the C–Br bond, followed by transmetallation and reductive elimination. Use Li₂CO₃ as a base to stabilize intermediates .
- Case Study: In indole arylation, 5 mol% Pd(acac)₂ achieves >80% yield with this compound as the coupling partner .
Q. How can researchers resolve contradictions in spectral data for derivatives?
Methodological Answer:
- Data Validation: Cross-reference NMR shifts with computational models (e.g., DFT calculations for predicted chemical shifts) .
- Advanced Techniques: Use 2D NMR (HSQC, HMBC) to resolve overlapping signals in complex derivatives .
- Crystallography: X-ray diffraction of single crystals confirms regioselectivity and stereochemistry in ambiguous cases .
Q. What strategies optimize stability in aqueous or protic environments?
Methodological Answer:
- Inert Conditions: Conduct reactions under anhydrous conditions with molecular sieves (3Å) to scavenge moisture .
- Buffered Systems: Use aprotic solvents (e.g., DMF, THF) and mild bases (e.g., Et₃N) to minimize hydrolysis of the sulfonyl chloride group .
- Kinetic Studies: Monitor degradation via UV-Vis (λ = 270 nm) to determine half-life in varying pH conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
